Molecular Weight and Lipophilicity Reduction vs. 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole (CAS 477857-92-4)
The target compound (2,4-dimethyl substitution, MW 280.4 g/mol) is 62.04 g/mol lighter than the 4-methyl-2-phenyl analog (MW 342.44 g/mol) [1]. Its computed XLogP3-AA of 3.8 and zero hydrogen-bond donors position it closer to central nervous system multiparameter optimization (CNS MPO) favorable ranges than the larger, more lipophilic phenyl congener [1]. In procurement, this translates to superior synthetic tractability due to lower molecular complexity and reduced risk of aggregation-based assay interference.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 280.4 g/mol (exact mass 280.03402 Da) |
| Comparator Or Baseline | 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: 342.44 g/mol |
| Quantified Difference | Δ = −62.04 g/mol (18.1% reduction in MW) |
| Conditions | Computed from molecular formula (PubChem) and vendor specification (ChemicalBook) |
Why This Matters
A molecular weight below 300 Da improves the probability of favorable permeability and solubility, making this compound a more efficient starting point for lead optimization campaigns.
- [1] PubChem, Compound Summary for CID 1491498, computed properties: MW 280.4 g/mol, XLogP3-AA 3.8, accessed 2026. View Source
